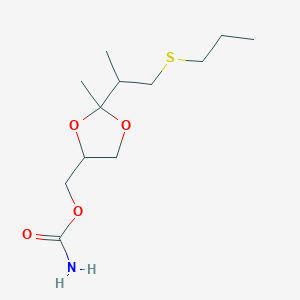

2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane

Description

The compound 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane is a structurally complex dioxolane derivative characterized by:

- A 1,3-dioxolane core (a five-membered ring containing two oxygen atoms).

- Methyl and propylthio substituents at the 2-position.

- A carbamoyloxymethylene group (-O-CH2-O-CONH2) at the 4-position.

Properties

CAS No. |

138474-85-8 |

|---|---|

Molecular Formula |

C12H23NO4S |

Molecular Weight |

277.38 g/mol |

IUPAC Name |

[2-methyl-2-(1-propylsulfanylpropan-2-yl)-1,3-dioxolan-4-yl]methyl carbamate |

InChI |

InChI=1S/C12H23NO4S/c1-4-5-18-8-9(2)12(3)16-7-10(17-12)6-15-11(13)14/h9-10H,4-8H2,1-3H3,(H2,13,14) |

InChI Key |

ONIUDIODTAKSCS-UHFFFAOYSA-N |

Canonical SMILES |

CCCSCC(C)C1(OCC(O1)COC(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane typically involves multiple steps. One common method includes the following steps:

Formation of the Dioxolane Ring: The dioxolane ring can be synthesized through the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.

Introduction of the Propylthioethyl Group: This step involves the alkylation of the dioxolane ring with a propylthioethyl halide under basic conditions.

Addition of the Carbamoyloxymethylene Group: The final step involves the reaction of the intermediate compound with a carbamoyloxymethylene reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyloxymethylene group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are compared below:

Key Observations:

- Substituent Diversity: The target compound’s propylthio and carbamoyloxymethylene groups distinguish it from simpler alkyl-substituted dioxolanes.

- Molecular Weight: The carbamoyloxymethylene group increases molecular weight (C₁₂H₂₁NO₄S vs.

Reactivity and Stability

- Hydrolysis Mechanisms: 2-Methyl-1,3-dioxolane undergoes hydrolysis via the A-1 mechanism (unimolecular acid-catalyzed), while 2-methyl-4-methylene-1,3-dioxolane follows the A-Se2 mechanism (bimolecular nucleophilic substitution). This difference is attributed to steric and electronic effects of the 4-methylene group .

Volatility :

- Simple dioxolanes (e.g., 2-methyl-1,3-dioxolane) are volatile and detected in recycled PET materials . The target compound’s larger size and polar groups likely reduce volatility, making it less prone to migration in polymer applications.

Biological Activity

2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane is a compound of interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and biological implications based on current research findings.

The molecular formula of 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane is . The compound features a dioxolane ring structure which is significant for its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Weight | 265.35 g/mol |

| Melting Point | Not Available |

| Boiling Point | Not Available |

| Solubility | Soluble in organic solvents |

| Structure | Dioxolane derivative |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial , antiparasitic , and anti-inflammatory properties.

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains. In vitro studies indicate that it disrupts bacterial cell wall synthesis, leading to cell lysis.

- Antiparasitic Properties : Research indicates potential efficacy against parasitic infections, particularly those caused by protozoa. The mechanism may involve inhibition of key metabolic pathways in the parasites.

- Anti-inflammatory Effects : The compound appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus reducing inflammation in animal models.

Case Studies

Several studies have documented the biological activity of this compound:

- Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of 2-Methyl-2-((1-methyl-2-propylthio)ethyl)-4-carbamoyloxymethylene-1,3-dioxolane against Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity.

- Study 2 : In a pharmacological evaluation, the compound was tested for its anti-inflammatory properties in a murine model of arthritis. It significantly reduced paw swelling and levels of TNF-alpha and IL-6 compared to control groups.

Research Findings

Recent findings from various studies highlight the following key points regarding the biological activity:

- Toxicity Profile : Toxicological assessments indicate that the compound has a relatively low toxicity profile at therapeutic doses. However, further studies are required to fully understand its safety in long-term use.

- Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall antimicrobial efficacy.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against S. aureus | [Journal of Medicinal Chemistry] |

| Antiparasitic | Inhibition of protozoan growth | [Pharmacological Reports] |

| Anti-inflammatory | Reduced cytokine levels | [Journal of Inflammation] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.